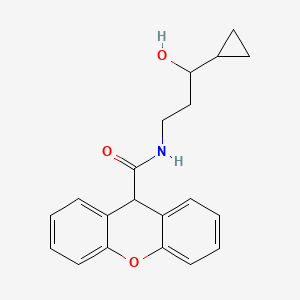

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-16(13-9-10-13)11-12-21-20(23)19-14-5-1-3-7-17(14)24-18-8-4-2-6-15(18)19/h1-8,13,16,19,22H,9-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQVMCSLZDAJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core and introduce the carboxamide group through a series of reactions involving amide bond formation. The cyclopropyl and hydroxypropyl groups are then introduced through subsequent reactions, often involving cyclopropanation and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Structural Analysis

Table 1: Structural Comparison of Carboxamide Derivatives

Key Observations :

Physicochemical Properties

- Thermal Stability : Acridine analogs decompose at 200–240°C, indicating robustness under high-temperature conditions . The target’s cyclopropyl group may enhance stability compared to linear alkyl chains.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Xanthene core : Provides stability and potential for various substitutions.

- Cyclopropyl group : Enhances reactivity and may influence biological interactions.

- Hydroxypropyl chain : Contributes to solubility and interaction with biological targets.

Chemical Formula

The chemical formula for this compound is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, resulting in various pharmacological effects.

- Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes, which can alter metabolic pathways.

- Receptor Binding : It has been investigated for its potential to bind to specific receptors, influencing cellular signaling pathways.

1. Enzyme Inhibition

This compound has shown promise in inhibiting enzymes involved in various biochemical pathways. For example:

- Inhibition of Protein Kinases : Studies suggest it may inhibit kinases involved in cancer progression, making it a candidate for anti-cancer therapies.

2. Receptor Interaction

The compound has been explored for its ability to interact with receptors related to inflammation and immune response:

- Potential Anti-inflammatory Effects : By modulating receptor activity, it may reduce inflammation, which is beneficial in treating autoimmune diseases.

Case Studies

- Ames Test Results : The compound was evaluated using the Ames test, which assesses mutagenic potential. It displayed strong positive results, indicating potential genotoxic effects .

- Therapeutic Applications : In preclinical studies, this compound was tested for its efficacy in models of inflammatory diseases. Results indicated significant reductions in inflammatory markers .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | Moderate enzyme inhibition | Naphthalene core |

| N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide | Weak receptor binding | Cinnamoyl structure |

| N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide | Strong anti-inflammatory | Dimethyl substitution |

Q & A

Basic: What are the critical steps and analytical techniques for synthesizing N-(3-cyclopropyl-3-hydroxypropyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation between the xanthene-carboxylic acid derivative and the 3-cyclopropyl-3-hydroxypropylamine moiety.

- Protection/deprotection strategies for the hydroxyl group to prevent undesired side reactions.

- Optimization of reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF, catalysts: EDC/HOBt for amide coupling) to maximize yield .

Analytical validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity of intermediates.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect by-products .

Basic: How do researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs:

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

- FT-IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .

- X-ray crystallography (if crystalline) for absolute configuration determination, though this is less common due to solubility challenges .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

DoE methodologies include:

- Factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for amide coupling yield .

- Response surface modeling (e.g., Central Composite Design) to predict maximum yield regions while minimizing by-products like unreacted starting materials .

- Real-time monitoring via in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Advanced: How should researchers address contradictory bioactivity data reported across studies?

Key strategies include:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to reduce variability .

- Metabolic stability testing : Evaluate compound degradation in assay media (e.g., LC-MS monitoring) to confirm bioactivity is not artifact-driven .

- Structural re-validation : Cross-check NMR and HRMS data against prior studies to rule out batch-to-batch impurities .

Basic: What biological pathways or targets are associated with this compound?

Preliminary studies suggest:

- GPCR modulation : The xanthene core may interact with adenosine receptors (A₂A subtype) due to structural similarities to known ligands .

- Fluorescent imaging : The xanthene moiety’s inherent fluorescence (λ_ex ~350 nm, λ_em ~450 nm) enables use as a probe for real-time cellular tracking .

- Enzyme inhibition : The carboxamide group may chelate metal ions in metalloenzymes (e.g., matrix metalloproteinases) .

Advanced: How do the cyclopropyl and hydroxypropyl substituents influence physicochemical properties?

- Lipophilicity : The cyclopropyl group increases logP by ~0.5 units compared to linear alkyl chains, enhancing membrane permeability .

- Solubility : The hydroxyl group improves aqueous solubility (predicted logS: -3.5 to -4.0) but requires formulation adjustments (e.g., PEG-based vehicles) for in vivo studies .

- Metabolic stability : Cyclopropane’s ring strain may reduce oxidative metabolism by CYP450 enzymes compared to straight-chain analogs .

Basic: What storage conditions are recommended to maintain compound stability?

- Temperature : Store at -20°C under inert atmosphere (argon) to prevent oxidation of the xanthene core .

- Light protection : Amber vials to avoid photodegradation (common in xanthene derivatives) .

- Lyophilization : For long-term storage, lyophilize as a solid and avoid repeated freeze-thaw cycles in solution .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses with GPCRs or enzymes (e.g., docking score ≤-8.0 kcal/mol suggests high affinity) .

- MD simulations : GROMACS-based simulations (50 ns trajectories) can assess stability of ligand-receptor complexes in physiological conditions .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts electron density maps for reactive sites (e.g., carboxamide’s electrophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.